PFI-3

概要

説明

PFI-3は、SWI/SNF関連マトリックス関連アクチン依存性クロマチンサブファミリーAメンバー2(SMARCA2)およびSMARCA4内のブロモドメインの選択的阻害剤です。 これらのタンパク質は、遺伝子調節、幹細胞の維持、および系統分化に重要な役割を果たすSWI/SNFクロマチンリモデリング複合体の触媒的ATPアーゼです .

科学的研究の応用

PFI-3 has a wide range of applications in scientific research:

Chemistry: Used as a chemical probe to study the function of bromodomains in chromatin remodeling.

Biology: Helps in understanding the role of SMARCA2 and SMARCA4 in stem cell maintenance and differentiation.

Medicine: Investigated for its potential to sensitize cancer cells to DNA-damaging chemotherapeutics by inhibiting SWI/SNF chromatin binding

Industry: Utilized in the development of new therapeutic agents targeting bromodomains.

作用機序

PFI-3は、SMARCA2とSMARCA4のブロモドメインに選択的に結合することにより、クロマチンリモデリングにおけるそれらの機能を阻害することにより、その効果を発揮します。 この阻害は、二本鎖切断修復の欠損と損傷チェックポイントの異常を引き起こし、最終的には壊死と老化を介して細胞死の増加をもたらします . 関与する分子標的には、DNA損傷修復に関与する転写複合体の募集に不可欠なSMARCA2とSMARCA4のブロモドメインが含まれます .

生化学分析

Biochemical Properties

PFI-3 binds selectively to the bromodomains of SMARCA2 and SMARCA4 . These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in DNA repair . By inhibiting these bromodomains, this compound disrupts the function of the SWI/SNF complex and impairs the ability of cancer cells to repair DNA damage .

Cellular Effects

In cellular assays, this compound has been shown to sensitize several human cancer cell lines to DNA damage induced by chemotherapeutic drugs . This effect is particularly pronounced in cancer cells that rely on the SWI/SNF complex for DNA repair . This compound itself has little toxicity as a single agent, but it enhances the cytotoxic effects of DNA-damaging drugs .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the bromodomains of SMARCA2 and SMARCA4 . This prevents these proteins from binding to chromatin, thereby disrupting the function of the SWI/SNF complex . As a result, the DNA repair process is impaired, leading to an increase in DNA damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cancer cells have been studied over time in laboratory settings . While this compound itself has little toxicity, it has been shown to enhance the cytotoxic effects of DNA-damaging drugs over time . This suggests that this compound could be used as a sensitizing agent in cancer chemotherapy .

準備方法

合成経路と反応条件

PFI-3は、重要な中間体の形成を含む複数ステップのプロセスによって合成されます反応条件には、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .

工業生産方法

This compoundの工業生産には、厳格な品質管理対策を維持しながら、実験室規模の合成プロセスを拡大することが含まれます。これには、反応条件の最適化、精製ステップ、および最終製品の一貫性の確保が含まれます。 自動反応器と高度な分析技術の使用は、大規模生産を実現するのに役立ちます .

化学反応の分析

反応の種類

PFI-3は、その官能基により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも関与することができます .

一般的な試薬と条件

置換反応: 通常、アミンやチオールなどの求核剤を含む。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまな官能基を持つthis compoundのさまざまな誘導体が得られる可能性があり、酸化反応と還元反応では、既存の官能基が変更される可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: クロマチンリモデリングにおけるブロモドメインの機能を研究するための化学プローブとして使用されます。

生物学: 幹細胞の維持と分化におけるSMARCA2とSMARCA4の役割の理解に役立ちます。

医学: SWI/SNFクロマチン結合を阻害することにより、癌細胞をDNA損傷性化学療法剤に感作する可能性について調査されています

類似化合物との比較

類似化合物

PFI-1: 異なる選択性プロファイルを持つ別のブロモドメイン阻害剤。

JQ1: BRD4を標的とするよく知られたブロモドメイン阻害剤。

I-BET762: BETファミリーのブロモドメインを標的とする.

PFI-3の独自性

This compoundは、SMARCA2とSMARCA4のブロモドメインに対する高い選択性で独自であり、クロマチンリモデリングと遺伝子調節におけるこれらのタンパク質の特定の役割を研究するための貴重なツールとなっています。 他のブロモドメイン阻害剤とは異なり、this compoundは最小限のオフターゲット効果を示しており、研究と潜在的な治療用途の両方に役立ちます .

特性

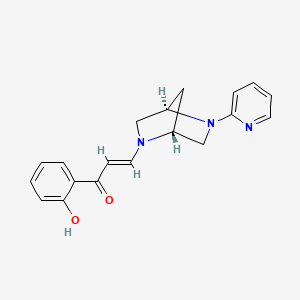

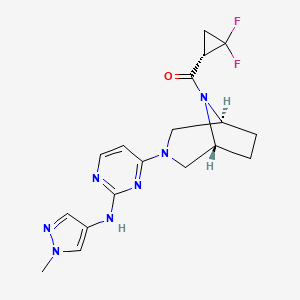

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAICWLVUAKEPB-QSTFCLMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)

![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)